JPS016

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

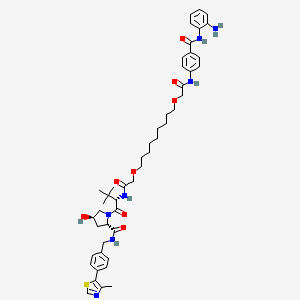

C48H63N7O8S |

|---|---|

Molecular Weight |

898.1 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C48H63N7O8S/c1-32-43(64-31-51-32)34-18-16-33(17-19-34)27-50-46(60)40-26-37(56)28-55(40)47(61)44(48(2,3)4)54-42(58)30-63-25-13-9-7-5-6-8-12-24-62-29-41(57)52-36-22-20-35(21-23-36)45(59)53-39-15-11-10-14-38(39)49/h10-11,14-23,31,37,40,44,56H,5-9,12-13,24-30,49H2,1-4H3,(H,50,60)(H,52,57)(H,53,59)(H,54,58)/t37-,40+,44-/m1/s1 |

InChI Key |

BOXZMOCGSKLDAH-OUZJXKGJSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCCCCCCCCOCC(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCCCCCCOCC(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)O |

Origin of Product |

United States |

Foundational & Exploratory

JPS016: A Technical Guide to Targeted Protein Degradation of Class I HDACs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of JPS016, a potent and selective Proteolysis Targeting Chimera (PROTAC) for the degradation of Class I histone deacetylases (HDACs). This document details its mechanism of action, presents key quantitative data, and outlines experimental protocols for its characterization.

Core Mechanism of Action

This compound is a heterobifunctional molecule designed to induce the selective degradation of Class I HDACs, specifically HDAC1, HDAC2, and HDAC3.[1][2] As a PROTAC, this compound functions by coopting the cell's natural protein disposal machinery.[3] It is composed of a benzamide-based ligand that binds to the active site of Class I HDACs, a flexible linker, and a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2]

The simultaneous binding of this compound to both an HDAC protein and the VHL E3 ligase results in the formation of a ternary complex.[1][3] This proximity facilitates the polyubiquitination of the HDAC by the E3 ligase, marking it for recognition and subsequent degradation by the 26S proteasome.[1][3] This targeted degradation approach offers a distinct advantage over traditional small-molecule inhibitors by eliminating the entire protein, thereby nullifying both its enzymatic and non-enzymatic functions.[3] The degradation of HDAC1 and HDAC2, in particular, has been shown to be critical for inducing apoptosis and cell cycle arrest in cancer cells.[2]

References

JPS016 PROTAC: A Technical Guide to its Biological Targets and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

JPS016 is a potent, benzamide-based Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Class I histone deacetylases (HDACs).[1][2] As a heterobifunctional molecule, this compound selectively induces the degradation of HDAC1, HDAC2, and HDAC3 by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This targeted protein degradation offers a novel therapeutic modality compared to traditional enzymatic inhibition, leading to significant downstream cellular effects, including the differential expression of a substantial number of genes and the promotion of apoptosis in cancer cell lines.[1][2] This technical guide provides an in-depth overview of the biological targets of this compound, its mechanism of action, quantitative performance data, and detailed experimental protocols.

Mechanism of Action

This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[3] It simultaneously binds to a Class I HDAC protein and the VHL E3 ubiquitin ligase, forming a ternary complex.[1] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target HDAC. The resulting polyubiquitinated HDAC is then recognized and degraded by the 26S proteasome.[1]

Caption: Mechanism of action for the this compound PROTAC.

Biological Targets and In Vitro Activity

This compound is a selective degrader and inhibitor of Class I HDACs, specifically targeting HDAC1, HDAC2, and HDAC3. Its efficacy has been primarily demonstrated in the HCT116 human colon cancer cell line.[1]

Quantitative Performance Data in HCT116 Cells

The following tables summarize the in vitro degradation and inhibitory activities of this compound.

Table 1: Degradation Potency (DC50) and Maximum Degradation (Dmax)

| Target | DC50 (nM) | Dmax (%) |

| HDAC1 | 550 | 77 |

| HDAC2 | Not Reported | 45 |

| HDAC3 | 530 | 66 |

DC50: The concentration of the compound that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.

Table 2: Inhibitory Potency (IC50)

| Target | IC50 (nM) |

| HDAC1 | 570 |

| HDAC2 | 820 |

| HDAC3 | 380 |

IC50: The concentration of the compound that results in 50% inhibition of the target enzyme's activity.

Downstream Cellular Effects

Treatment of HCT116 cells with this compound leads to significant downstream cellular consequences. The degradation of HDAC1 and HDAC2, in particular, is correlated with a substantial number of differentially expressed genes and the induction of apoptosis.[2][4] This suggests that the degradation of these specific HDAC isoforms is critical for triggering cell cycle arrest and programmed cell death in cancer cells.[2]

Caption: Signaling pathway affected by this compound-mediated HDAC degradation.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Western Blotting for HDAC Degradation

This protocol outlines the procedure for assessing the degradation of HDAC1, HDAC2, and HDAC3 in HCT116 cells following treatment with this compound.

-

Cell Culture and Treatment:

-

Culture HCT116 cells in an appropriate medium until they reach 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (or a vehicle control, e.g., DMSO) for a specified duration (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the HDAC protein levels to the loading control to determine the percentage of degradation relative to the vehicle-treated control.

-

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[1]

-

Cell Seeding:

-

Seed HCT116 cells in an opaque-walled 96-well plate at a suitable density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 hours).[1]

-

-

Assay Protocol:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the cell viability as a percentage of the vehicle-treated control.

-

Plot the data to determine the EC50 value.

-

Apoptosis Assay (Flow Cytometry)

This method quantifies the percentage of apoptotic cells by analyzing the cell cycle distribution, specifically the sub-G1 population.[1]

-

Cell Treatment and Harvesting:

-

Treat HCT116 cells with this compound for the desired time.

-

Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

-

-

Cell Fixation and Staining:

-

Wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells to remove the ethanol and wash with PBS.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Gate the cell population to exclude debris and doublets.

-

Generate a histogram of DNA content to visualize the different phases of the cell cycle.

-

-

Data Analysis:

-

Quantify the percentage of cells in the sub-G1 phase, which represents the apoptotic cell population.

-

Caption: Experimental workflow for the characterization of this compound.

References

JPS016: A Technical Guide to a Potent Class I HDAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

JPS016 is a potent, selective, and cell-permeable Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3. As a heterobifunctional molecule, this compound functions by simultaneously binding to a Class I HDAC and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target HDACs. This technical guide provides a comprehensive overview of the chemical structure, synthesis pathway, and biological activity of this compound, along with detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Properties

This compound is a complex molecule comprising three key components: a benzamide-based ligand that targets Class I HDACs, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.

| Property | Value |

| Chemical Name | (2S,4R)-1-((S)-2-(2-((9-(2-((4-((2-Aminophenyl)carbamoyl)phenyl)amino)-2-oxoethoxy)nonyl)oxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |

| Molecular Formula | C48H63N7O8S |

| Molecular Weight | 898.13 g/mol |

| CAS Number | 2669785-77-5 |

| Purity | ≥97% (HPLC) |

| Solubility | Soluble in DMSO |

Synthesis Pathway

The synthesis of this compound involves a multi-step process, beginning with the individual synthesis of the HDAC-binding ligand, the linker, and the VHL ligand, followed by their sequential coupling. The following diagram illustrates the key steps in the synthesis of this compound.

understanding JPS016's effect on gene expression

An In-depth Technical Guide to JPS016's Effect on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent, benzamide-based Proteolysis Targeting Chimera (PROTAC) that selectively targets Class I histone deacetylases (HDACs) for degradation.[1] Specifically, it has been shown to effectively degrade HDAC1, HDAC2, and HDAC3.[1] As a heterobifunctional molecule, this compound recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of its target HDACs.[1][2][3] This degradation, rather than simple inhibition, leads to significant downstream cellular effects, including substantial changes in gene expression, cell cycle arrest, and apoptosis in cancer cells.[1][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its quantitative effects on gene expression and protein degradation, and the experimental protocols used for its characterization.

Mechanism of Action

This compound functions by hijacking the cell's ubiquitin-proteasome system. The molecule consists of a ligand that binds to a Class I HDAC, a flexible linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[3][5] The process unfolds in a catalytic manner:

-

Ternary Complex Formation : this compound simultaneously binds to an HDAC protein and the VHL E3 ligase, forming a temporary ternary complex.[3]

-

Ubiquitination : The proximity induced by the complex allows the E3 ligase to efficiently transfer ubiquitin molecules to the surface of the HDAC protein, creating a polyubiquitin chain.[3]

-

Proteasomal Degradation : The polyubiquitinated HDAC is recognized by the 26S proteasome and subsequently degraded into small peptides.[3]

-

Catalytic Release : After ubiquitination, this compound is released and can bind to another HDAC and VHL molecule, enabling the degradation of multiple target proteins.[3]

Impact on Gene Expression and Cellular Pathways

The degradation of HDAC1 and HDAC2 is critical for inducing apoptosis and cell cycle arrest in cancer cells.[3] this compound treatment in HCT116 human colon cancer cells results in a vast number of differentially expressed genes (DEGs), with one study reporting a total of 3941 DEGs.[6] This potent transcriptional effect correlates with the degree of HDAC1/2 degradation.[4][7]

Gene ontology analysis reveals that these transcriptional changes are concentrated in biological processes such as DNA replication, cell cycle regulation, and cell death.[6] Key findings from transcriptomic studies include:

-

Downregulation of Cell Cycle Machinery : A prominent downregulation of core regulatory factors that promote the G1/S transition, such as E2F1, Cyclin E1 (CCNE1), and CDK2, is observed.[4][6]

-

Upregulation of Cell Cycle Inhibitors : Concurrently, there is an upregulation of cell cycle inhibitors like p21 (CDKN1A) and p15 (CDKN2B).[4]

-

Modulation of Signaling Pathways : Transcriptional analysis shows a downregulation of the mTOR signaling pathway and an upregulation of downstream FOXO transcription factors and autophagy-related genes.[6]

Quantitative Data

The biological activity of this compound has been characterized through various in vitro assays, primarily in the HCT116 human colon carcinoma cell line.

Table 1: Degradation Potency and Efficacy in HCT116 Cells

| Target | DC₅₀ (nM) | Dₘₐₓ (%) |

| HDAC1 | 550[1] | 77[1] |

| HDAC2 | Not Reported | 45[1] |

| HDAC3 | 530[1] | 66[1] |

| DC₅₀: Concentration for 50% degradation. Dₘₐₓ: Maximum observed degradation. |

Table 2: Inhibitory Activity against HDAC Complexes

| Target Complex | IC₅₀ (nM) |

| HDAC1-LSD1-CoREST | 570[8] |

| HDAC2-LSD1-CoREST | 820[8] |

| HDAC3-SMRT | 380 |

| IC₅₀: Concentration for 50% inhibition of enzymatic activity. |

Table 3: Cellular Activity in HCT116 Cells

| Compound | EC₅₀ (µM) | Assay Conditions |

| This compound | 5.2 ± 0.6[9] | 48-hour treatment, CellTiter-Glo |

| EC₅₀: Half-maximal effective concentration for reducing cell viability. |

Table 4: Summary of Transcriptomic Effects (RNA-seq in HCT116 Cells)

| Parameter | Observation |

| Total Differentially Expressed Genes | 3941[6] |

| Key Downregulated Genes | E2F1, CDK1, CCNE1, mTOR pathway components[4][6] |

| Key Upregulated Genes | CDKN1A (p21), CDKN2B (p15), FOXO transcription factors[4][6] |

| Cells were treated for 24 hours. Significant DEGs defined as p-adjusted < 0.01 and log₂ fold change > 1.[4][7] |

Experimental Protocols

Reproducible and robust methodologies are crucial for characterizing PROTACs like this compound. The following are detailed protocols for key experiments.

Western Blotting for HDAC Degradation

This is the primary method to quantify the reduction in HDAC protein levels following this compound treatment.[8]

-

Cell Culture and Treatment : Seed HCT116 cells and allow them to attach overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time course (e.g., 4 to 48 hours).[4]

-

Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

-

Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for HDAC1, HDAC2, and HDAC3 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) must be used for normalization.[8]

-

Detection : Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Visualize protein bands using an ECL detection reagent and an imaging system.[3]

-

Analysis : Quantify band intensities using densitometry software and normalize the HDAC signal to the corresponding loading control.[3]

RNA-Sequencing for Transcriptome Analysis

This protocol is used to analyze global changes in gene expression following this compound treatment.

-

Cell Culture and Treatment : Plate HCT116 cells and treat with this compound (e.g., 10 µM) or vehicle control for 24 hours.[6]

-

RNA Extraction : Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

-

Library Preparation and Sequencing : Prepare sequencing libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation. Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis :

-

Quality Control : Assess raw sequencing reads for quality.

-

Alignment : Align reads to a reference human genome.

-

Quantification : Count the number of reads mapping to each gene.

-

Differential Expression Analysis : Identify genes with statistically significant changes in expression between this compound-treated and control samples. A common threshold for significance is a p-adjusted value < 0.01 and a log₂ fold change > 1.[4][7]

-

Pathway and GO Analysis : Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs to identify enriched biological processes and signaling pathways.[6]

-

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which indicates the presence of metabolically active cells.[1]

-

Cell Seeding : Seed HCT116 cells (e.g., 3,000-5,000 cells/well) in an opaque-walled 96-well plate and allow them to attach overnight.[3]

-

Compound Treatment : Treat the cells with a serial dilution of this compound or a vehicle control for a specified period (e.g., 48 to 72 hours).[3]

-

Assay Protocol : Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[3] Add the CellTiter-Glo® reagent to each well.

-

Measurement : Shake the plate for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

-

Analysis : Normalize the data to vehicle-treated controls and plot the results to determine the EC₅₀ value.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Comprehensive Transcriptomic Analysis of Novel Class I HDAC Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

JPS016: A Deep Dive into VHL E3 Ligase Recruitment for Targeted HDAC Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JPS016 is a potent, benzamide-based Proteolysis Targeting Chimera (PROTAC) that selectively targets Class I histone deacetylases (HDACs) for degradation.[1] This is achieved by hijacking the cell's natural protein disposal machinery, specifically by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] this compound has demonstrated effective degradation of HDAC1, HDAC2, and HDAC3, leading to significant downstream cellular effects, including the promotion of apoptosis in cancer cell lines.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed quantitative data, and key experimental protocols for its characterization.

Core Mechanism: VHL-Mediated HDAC Degradation

This compound is a heterobifunctional molecule, meaning it has two distinct ends connected by a linker.[3] One end binds to the target protein—in this case, a Class I HDAC—while the other end binds to the VHL E3 ligase.[2][3] This simultaneous binding brings the HDAC and the E3 ligase into close proximity, facilitating the formation of a ternary complex.[1][3]

The primary function of an E3 ubiquitin ligase is to transfer ubiquitin molecules to a target protein.[4] Once the ternary complex is formed with this compound, the VHL E3 ligase polyubiquitinates the HDAC enzyme.[3] This polyubiquitin chain acts as a tag, marking the HDAC for recognition and subsequent degradation by the 26S proteasome, the cell's protein degradation machinery.[1] This targeted protein degradation offers a powerful alternative to traditional enzymatic inhibition.[3]

References

JPS016: A Technical Guide to its Foundational Research in Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on JPS016 and its role in inducing apoptosis. This compound is a potent, benzamide-based Proteolysis Targeting Chimera (PROTAC) that selectively targets Class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2, for degradation.[1][2][3] By hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of these key epigenetic regulators, leading to increased histone acetylation, altered gene expression, and ultimately, programmed cell death in cancer cells.[1][2][4] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Quantitative Data Summary

The efficacy of this compound in degrading HDACs and inducing apoptosis has been quantified in several studies, primarily using the HCT116 human colorectal cancer cell line.[3][4] The following tables summarize the key findings for easy comparison.

Table 1: Comparative Efficacy of Apoptosis Induction in HCT116 Cells (72-hour treatment) [1]

| Compound | Target(s) | Concentration (µM) | % Apoptotic Cells (Annexin V+) |

| This compound (Compound 9) | HDAC1/2 Degrader | 10 | ~35% |

| CI-994 | HDAC1/2/3 Inhibitor | 10 | ~20% |

| JPS004 (Compound 1) | HDAC1/2/3 Degrader | 10 | ~25% |

| JPS014 (Compound 7) | HDAC1/2/3 Degrader | 10 | ~28% |

| JPS035 (Compound 21) | Weak HDAC1/2/3 Degrader | 10 | <10% |

| JPS036 (Compound 22) | HDAC3 Degrader | 10 | <10% |

Data synthesized from Smalley JP, et al. J Med Chem. 2022.[1]

Table 2: Degradation and Inhibition Efficacy of this compound against Class I HDACs in HCT116 Cells (24-hour treatment) [5][6][7]

| Target | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) |

| HDAC1 | 550 | 77 | 570 |

| HDAC2 | - | 45 | 820 |

| HDAC3 | 530 | 66 | 380 |

DC₅₀: Concentration for 50% degradation. Dₘₐₓ: Maximum degradation. IC₅₀: Concentration for 50% inhibition.[3][5]

Core Signaling Pathway of this compound-Induced Apoptosis

This compound's mechanism of action involves the formation of a ternary complex with the target HDAC and the VHL E3 ligase, leading to the ubiquitination and degradation of the HDAC.[1] This event triggers a cascade of downstream effects culminating in apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound-induced apoptosis.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[1][3][4][8]

-

Cell Culture and Treatment : HCT116 cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with this compound, a vehicle control (e.g., DMSO), and other comparative compounds at desired concentrations for 24, 48, or 72 hours.[1][4]

-

Cell Harvesting and Staining : After treatment, both adherent and floating cells are collected.[4] The cells are washed with cold PBS and resuspended in Annexin V binding buffer.[1][4] Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.[3][9]

-

Flow Cytometry : The stained samples are analyzed by a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3][4]

Western Blotting for Protein Degradation and Apoptosis Markers

This technique is used to quantify the reduction in HDAC protein levels and detect markers of apoptosis.[4][10]

-

Cell Lysis : After treatment with this compound, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

-

Protein Quantification : The total protein concentration in the lysates is determined using a BCA assay.[4]

-

SDS-PAGE and Protein Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[4]

-

Immunoblotting : The membrane is blocked and then incubated with primary antibodies against HDAC1, HDAC2, acetylated-histone H3 (a marker of HDAC inhibition/degradation), cleaved PARP (a marker of apoptosis), and a loading control (e.g., GAPDH or β-actin).[4][10]

-

Detection and Quantification : After incubation with secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3] The intensity of the bands is quantified using densitometry software, and target protein levels are normalized to the loading control.[3]

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for assessing this compound's pro-apoptotic activity and the logical relationship between its molecular and cellular effects.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound Supplier | CAS 2669785-77-5 | Tocris Bioscience [tocris.com]

- 6. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for JPS016 in HCT116 Cells

Introduction

JPS016 is a potent and selective benzamide-based Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC2.[1][2] It functions as a heterobifunctional molecule by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to these HDACs, leading to their polyubiquitination and subsequent degradation by the 26S proteasome.[3] This degradation of HDAC1/2 in HCT116 human colorectal carcinoma cells has been shown to result in an increase in differentially expressed genes, cell cycle arrest, and ultimately, apoptosis.[1][4][5] These characteristics make this compound a valuable research tool for studying the roles of HDAC1 and HDAC2 in cancer biology and a potential starting point for the development of novel cancer therapeutics.[3][4]

Target Audience

These application notes and protocols are intended for researchers, scientists, and drug development professionals working in the fields of cancer biology, epigenetics, and pharmacology.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound in HCT116 cells.

| Parameter | Target | Value (nM) | Reference |

| Degradation Potency (DC₅₀) | HDAC1 | 550 | [3][6] |

| HDAC3 | 530 | [3][6] | |

| Inhibitory Potency (IC₅₀) | HDAC1 | 570 | [3][6] |

| HDAC2 | 820 | [3][6] | |

| HDAC3 | 380 | [3][6] |

| Parameter | Target | Value (%) | Reference |

| Maximum Degradation (Dₘₐₓ) | HDAC1 | 77 | [3][6] |

| HDAC2 | 45 | [3][6] | |

| HDAC3 | 66 | [3][6] |

| Parameter | Cell Line | Value (µM) | Reference |

| Cell Viability (EC₅₀) | HCT116 | 5.2 ± 0.6 | [3] |

Signaling Pathway

The mechanism of action of this compound involves the formation of a ternary complex between the target HDAC, this compound, and the VHL E3 ligase, leading to the ubiquitination and proteasomal degradation of the HDAC.

Caption: Mechanism of this compound-induced HDAC degradation and downstream effects.

Experimental Protocols

1. HCT116 Cell Culture

This protocol describes the standard procedure for culturing HCT116 cells.

-

Materials:

-

HCT116 cells

-

McCoy's 5A (Modified) Medium or Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

-

Procedure:

-

Maintain HCT116 cells in DMEM or McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.[2][6]

-

Culture the cells in a humidified incubator at 37°C with 5% CO₂.[6]

-

Passage the cells when they reach 80-90% confluency.[2]

-

To passage, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.[2]

-

Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium for plating.[2]

-

2. Western Blotting for HDAC Degradation

This protocol outlines the assessment of HDAC1, HDAC2, and HDAC3 degradation following this compound treatment.

-

Materials:

-

HCT116 cells

-

This compound

-

DMSO (vehicle control)

-

RIPA buffer with protease inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies: anti-HDAC1, anti-HDAC2, anti-HDAC3, anti-β-actin

-

HRP-conjugated secondary antibodies

-

PVDF membranes

-

5% non-fat dry milk in TBST

-

ECL Western Blotting Substrate

-

-

Procedure:

-

Seed HCT116 cells in 6-well plates and allow them to adhere overnight.[3][6]

-

Treat cells with varying concentrations of this compound or DMSO for 24 hours.[3][4][6]

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.[3][6]

-

Determine the protein concentration of the lysates using a BCA assay.[3]

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.[2]

-

Block the membrane and probe with primary antibodies, followed by HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an ECL substrate.

-

Quantify band intensities and normalize to a loading control like β-actin.[3]

-

Caption: A generalized workflow for Western Blotting.

3. Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP levels.

-

Materials:

-

HCT116 cells

-

This compound

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

-

Procedure:

-

Seed HCT116 cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[6]

-

Treat the cells with a serial dilution of this compound for 48-72 hours.[6]

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[3][6]

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.[6]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

-

Measure luminescence using a luminometer.[6]

-

Calculate cell viability as a percentage of the vehicle-treated control to determine the EC₅₀ value.[6]

-

4. Cell Cycle Analysis

This method is used to assess the effect of this compound on cell cycle distribution.

-

Materials:

-

HCT116 cells

-

This compound

-

PBS

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution

-

-

Procedure:

-

Seed HCT116 cells in 6-well plates and treat with this compound or vehicle control for 24-48 hours.[6]

-

Harvest both adherent and floating cells and wash them with PBS.[6]

-

Fix the cells in ice-cold 70% ethanol and store at -20°C for at least 2 hours.[4][6]

-

Wash the cells with PBS and resuspend them in PI staining solution.[6]

-

Incubate in the dark for 30 minutes at room temperature.[6]

-

Analyze the cell cycle distribution by flow cytometry.[4]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Comprehensive Transcriptomic Analysis of Novel Class I HDAC Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for JPS016 in Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

JPS016 is a potent, benzamide-based Proteolysis Targeting Chimera (PROTAC) that selectively targets Class I histone deacetylases (HDACs) for degradation.[1][2][3] Specifically, this compound has been demonstrated to effectively degrade HDAC1, HDAC2, and HDAC3.[1][4] This targeted protein degradation is achieved through the recruitment of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] The degradation of these HDACs leads to significant downstream cellular effects, including the promotion of apoptosis and cell cycle arrest in cancer cell lines, such as HCT116 human colon cancer cells.[1][2][5] This makes this compound a valuable tool for studying the roles of Class I HDACs in cellular processes and a potential candidate for therapeutic development.

Mechanism of Action

This compound functions as a heterobifunctional molecule, concurrently binding to a target protein (HDAC1, 2, or 3) and the VHL E3 ubiquitin ligase.[1][6] This proximity induces the formation of a ternary complex, which facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target HDAC. The polyubiquitinated HDAC is then recognized and degraded by the 26S proteasome.[1][3] This catalytic process allows a single molecule of this compound to induce the degradation of multiple HDAC proteins.[3]

Data Presentation

The following tables summarize the in vitro degradation, inhibitory, and cell viability activities of this compound, primarily in the HCT116 human colon cancer cell line.

Table 1: Degradation Potency (DC50) and Maximum Degradation (Dmax) of this compound in HCT116 Cells [1][4][5][6][7][8][9][10]

| Target | DC50 (nM) | Dmax (%) |

| HDAC1 | 550 | 77 |

| HDAC2 | - | 45 |

| HDAC3 | 530 | 66 |

| DC50 is the concentration of the compound that results in 50% degradation of the target protein. Dmax represents the maximum percentage of protein degradation achieved. |

Table 2: Inhibitory Activity (IC50) of this compound against HDAC Complexes [4][5][7][8][9][10]

| Target Complex | IC50 (nM) |

| HDAC1-LSD1-CoREST | 570 |

| HDAC2-LSD1-CoREST | 820 |

| HDAC3-SMRT | 380 |

| IC50 is the concentration of the compound that inhibits 50% of the enzyme's activity. |

Table 3: Cell Viability (EC50) of this compound in HCT116 Cells [1][5][9]

| Cell Line | EC50 (µM) |

| HCT116 | 5.2 ± 0.6 |

| EC50 is the concentration of a drug that gives a half-maximal response. |

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[1][3][11]

Materials:

-

HCT116 cells[1]

-

Opaque-walled 96-well plates[1]

-

CellTiter-Glo® Luminescent Cell Viability Assay kit[1]

-

This compound (and vehicle control, e.g., DMSO)[5]

-

Luminometer[3]

Procedure:

-

Cell Seeding: Seed HCT116 cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[3]

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.[1][3] Include a vehicle-only control.

-

Assay Protocol:

-

Measurement:

-

Data Analysis:

Western Blotting for HDAC Degradation

This method is used to quantify the reduction in HDAC protein levels following treatment with this compound.[8]

Materials:

-

HCT116 cells[8]

-

This compound (and vehicle control)

-

RIPA buffer with protease and phosphatase inhibitors[8]

-

BCA assay kit[8]

-

SDS-PAGE gels and electrophoresis equipment[1]

-

PVDF membrane[1]

-

Blocking buffer (e.g., 5% milk in TBST)[1]

-

Primary antibodies (specific for HDAC1, HDAC2, HDAC3, and a loading control like β-actin)[8]

-

HRP-conjugated secondary antibodies[1]

-

ECL substrate and imaging system[1]

Procedure:

-

Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO for 24 hours.[1]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[1][8]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]

-

Sample Preparation: Normalize protein concentrations and prepare samples with Laemli buffer. Boil samples at 95°C for 5 minutes.[1]

-

SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.[1]

-

Antibody Incubation:

-

Detection and Analysis:

Visualizations

Caption: this compound-mediated HDAC degradation signaling pathway.

Caption: Experimental workflow for a cell viability assay using this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound Supplier | CAS 2669785-77-5 | Tocris Bioscience [tocris.com]

- 5. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. rndsystems.com [rndsystems.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for JPS016-Mediated HDAC Degradation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the degradation of Class I Histone Deacetylases (HDACs) mediated by the PROTAC (Proteolysis Targeting Chimera) JPS016. This document includes a comprehensive Western blot protocol, data presentation guidelines, and visual diagrams of the signaling pathway and experimental workflow.

Introduction

This compound is a potent and selective degrader of Class I HDACs, specifically targeting HDAC1, HDAC2, and HDAC3 for proteasomal degradation.[1][2] As a heterobifunctional molecule, this compound functions by forming a ternary complex with a target HDAC and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This proximity facilitates the polyubiquitination of the HDAC, marking it for subsequent degradation by the 26S proteasome.[1][2] This targeted protein degradation approach offers a powerful tool to study the roles of Class I HDACs in various cellular processes and presents a promising therapeutic strategy.[5] Western blotting is a fundamental technique to quantify the extent of this compound-mediated HDAC degradation.

Signaling Pathway of this compound-Mediated HDAC Degradation

The mechanism of action for this compound involves the recruitment of the cell's natural protein disposal machinery to selectively eliminate Class I HDACs. The key steps are the formation of a ternary complex, ubiquitination of the target HDAC, and subsequent degradation by the proteasome.

Caption: this compound-mediated HDAC degradation pathway.

Quantitative Data Summary

The efficacy of this compound in degrading Class I HDACs is typically quantified by determining the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following table summarizes these values for this compound in HCT116 human colon carcinoma cells after a 24-hour treatment.

| Target | DC50 (nM) | Dmax (%) |

| HDAC1 | 550 | 77 |

| HDAC2 | - | 45 |

| HDAC3 | 530 | 66 |

| Data sourced from studies in HCT116 cells.[6] |

Western Blot Protocol for HDAC Degradation

This protocol outlines the procedure for assessing the degradation of HDAC1, HDAC2, and HDAC3 in HCT116 cells following treatment with this compound.

Experimental Workflow

The following diagram illustrates the key steps in the Western blot protocol for analyzing this compound-mediated HDAC degradation.

Caption: Western blot workflow for HDAC degradation analysis.

Materials and Reagents

Cell Culture and Treatment

-

HCT116 human colon carcinoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

DMSO (vehicle control)

-

6-well plates

Cell Lysis and Protein Quantification

-

Phosphate-Buffered Saline (PBS), ice-cold

-

RIPA Lysis Buffer (see recipe below)

-

Protease and Phosphatase Inhibitor Cocktail

-

BCA Protein Assay Kit

SDS-PAGE and Protein Transfer

-

4-15% Mini-PROTEAN® TGX™ Precast Protein Gels

-

2x Laemmli Sample Buffer

-

Precision Plus Protein™ All Blue Prestained Protein Standards

-

Tris/Glycine/SDS Running Buffer

-

PVDF membranes

-

Transfer Buffer (Tris/Glycine with 20% methanol)

Immunodetection

-

TBST (Tris-Buffered Saline with 0.1% Tween® 20)

-

Blocking Buffer (5% non-fat dry milk in TBST)

-

Primary Antibodies (see table below)

-

HRP-conjugated Secondary Antibodies

-

Enhanced Chemiluminescence (ECL) Western Blotting Substrate

Recommended Antibodies

| Antibody | Host/Type | Recommended Dilution | Supplier (Example) | Catalog # (Example) |

| Anti-HDAC1 | Rabbit Polyclonal | 1:1000 | Thermo Fisher Scientific | PA1-860 |

| Anti-HDAC2 | Rabbit Monoclonal | 1:1000 | Cell Signaling Technology | 57156 |

| Anti-HDAC3 | Rabbit Polyclonal | 1:1000-1:8000 | Proteintech | 10255-1-AP |

| Anti-β-actin | Mouse Monoclonal | 1:1000-1:5000 | Thermo Fisher Scientific | MA5-15739 |

RIPA Lysis Buffer Recipe

| Component | Final Concentration | For 50 mL |

| Tris-HCl, pH 8.0 | 50 mM | 2.5 mL of 1M stock |

| NaCl | 150 mM | 1.5 mL of 5M stock |

| NP-40 | 1% | 0.5 mL |

| Sodium deoxycholate | 0.5% | 2.5 mL of 10% stock |

| SDS | 0.1% | 0.5 mL of 10% stock |

| ddH₂O | - | to 50 mL |

| Immediately before use, add protease and phosphatase inhibitor cocktail to the required volume of RIPA buffer.[3] |

Detailed Experimental Protocol

-

Cell Culture and Treatment:

-

Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.[7]

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).[8]

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer (with inhibitors) to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples. Prepare samples by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load 20-30 µg of total protein per lane onto a 4-15% SDS-polyacrylamide gel. Include a protein ladder.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control (e.g., β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the intensity of the HDAC bands to the corresponding loading control bands to determine the relative protein levels.

-

Expected Results

A successful experiment will demonstrate a dose-dependent decrease in the protein levels of HDAC1, HDAC2, and/or HDAC3 in the this compound-treated samples compared to the vehicle control. The loading control, β-actin, should show consistent expression across all lanes, confirming equal protein loading. These results will validate the degradation of the target HDACs induced by this compound.

References

- 1. origene.com [origene.com]

- 2. beta Actin Loading Control Monoclonal Antibody (BA3R) (MA5-15739) [thermofisher.com]

- 3. Buffers and stock solutions for western blot | Abcam [abcam.com]

- 4. nsjbio.com [nsjbio.com]

- 5. Beta Actin and GAPDH: Loading Controls in Western Blot | Bio-Techne [bio-techne.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Determining the Optimal JPS016 Concentration for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

JPS016 is a potent, cell-permeable Proteolysis Targeting Chimera (PROTAC) that selectively targets Class I histone deacetylases (HDACs) for degradation.[1][2] This document provides detailed application notes and experimental protocols for determining the optimal concentration of this compound in cell culture. The provided methodologies will enable researchers to effectively utilize this compound as a tool for studying the roles of Class I HDACs in cellular processes and to evaluate its therapeutic potential.

Introduction

This compound is a benzamide-based heterobifunctional molecule designed to induce the degradation of HDAC1, HDAC2, and HDAC3.[3][4] It functions by simultaneously binding to a target HDAC and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][5] This proximity results in the polyubiquitination of the HDAC, marking it for degradation by the 26S proteasome.[3] This targeted degradation offers a distinct advantage over traditional small-molecule inhibitors by eliminating the entire protein, thereby abrogating both its enzymatic and non-enzymatic functions.[2] The degradation of HDACs by this compound has been shown to induce apoptosis and cell cycle arrest in cancer cell lines, such as HCT116 human colon cancer cells.[3][5]

Determining the optimal working concentration of this compound is critical for achieving maximal target degradation while minimizing off-target effects. This guide outlines a systematic approach to identify the ideal concentration range for your specific cell line and experimental goals.

Data Presentation

The biological activity of this compound has been characterized in HCT116 human colon carcinoma cells. The following tables summarize the key quantitative data for this compound.

Table 1: Degradation and Inhibitory Potency of this compound in HCT116 Cells [1][4]

| Target | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) |

| HDAC1 | 550 | 77 | 570 |

| HDAC2 | - | 45 | 820 |

| HDAC3 | 530 | 66 | 380 |

-

DC₅₀: The concentration of the compound that results in 50% degradation of the target protein.[3][6]

-

Dₘₐₓ: The maximum percentage of protein degradation achieved.[3][6]

-

IC₅₀: The concentration of the compound that inhibits 50% of the enzyme's activity.[1][3]

Table 2: Cellular Activity of this compound in HCT116 Cells [1][7]

| Assay | Cell Line | Parameter | Value |

| Cell Viability | HCT116 | EC₅₀ (µM) | 5.2 ± 0.6 |

-

EC₅₀: The concentration of a drug that gives a half-maximal response.[1]

Experimental Protocols

A critical step in utilizing this compound is to determine its optimal concentration for inducing HDAC degradation in the cell line of interest. This typically involves a dose-response experiment followed by downstream functional assays.

Protocol 1: Determining the Optimal this compound Concentration for HDAC Degradation via Western Blot

This protocol describes how to assess the degradation of HDAC1, HDAC2, and HDAC3 in response to this compound treatment.

Materials:

-

Cell line of interest (e.g., HCT116)

-

Complete cell culture medium

-

This compound (TFA salt)

-

DMSO (vehicle control)

-

6-well plates

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

Laemmli buffer

-

Primary antibodies (HDAC1, HDAC2, HDAC3, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest and allow them to adhere overnight.[8]

-

Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a serial dilution of this compound in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM.[8] Also, prepare a vehicle control with the same final concentration of DMSO.

-

Cell Treatment: Aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate for a predetermined time (e.g., 24 hours).[1]

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.[1][9]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

-

Sample Preparation: Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples at 95°C for 5 minutes.[1]

-

SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.[1][9]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]

-

Incubate the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control overnight at 4°C.[9]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]

-

-

Detection and Analysis: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.[1]

Protocol 2: Assessing Cell Viability with CellTiter-Glo® Luminescent Assay

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[1][3]

Materials:

-

Cell line of interest (e.g., HCT116)

-

Opaque-walled 96-well plates

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[3]

-

Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 48 hours).[1]

-

Assay Protocol:

-

Measurement:

Protocol 3: Evaluating Apoptosis by Propidium Iodide (PI) Staining and Flow Cytometry

This method quantifies the percentage of apoptotic cells by analyzing the sub-G1 population in the cell cycle distribution.[1]

Materials:

-

Cell line of interest (e.g., HCT116)

-

This compound

-

70% ethanol

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of this compound for 24 and 48 hours.[1]

-

Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend them in PI staining solution.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Gate the cell populations based on their DNA content. The sub-G1 peak represents the apoptotic cell population.[1]

Visualizations

This compound Mechanism of Action

Caption: Mechanism of this compound-mediated HDAC degradation.

Experimental Workflow for Determining Optimal this compound Concentration

Caption: Workflow for determining optimal this compound concentration.

This compound-Induced Signaling Pathway

References

Protocol for Assessing Apoptosis after JPS016 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

JPS016 is a potent, benzamide-based proteolysis-targeting chimera (PROTAC) that selectively degrades Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC2.[1][2][3] This targeted degradation is mediated by the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, which this compound recruits to the HDAC proteins.[1][2] The subsequent ubiquitination and proteasomal degradation of HDAC1 and HDAC2 lead to significant alterations in gene expression, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][4] Assessing the apoptotic response to this compound treatment is crucial for understanding its mechanism of action and evaluating its therapeutic potential.

This document provides a comprehensive set of protocols for quantifying and characterizing apoptosis induced by this compound in a cancer cell line model, such as HCT116 colon cancer cells.[1][2] The methodologies described herein include Annexin V/PI staining for the detection of early and late apoptotic cells, caspase activity assays to measure the activation of executioner caspases, TUNEL assays to identify DNA fragmentation, and Western blotting to analyze the expression of key apoptosis-related proteins.

This compound Signaling Pathway

This compound initiates apoptosis through a targeted degradation mechanism. Upon entering the cell, it facilitates the formation of a ternary complex between HDAC1/2 and the VHL E3 ligase.[2] This proximity triggers the polyubiquitination of HDAC1/2, marking them for degradation by the proteasome. The resulting increase in histone acetylation alters chromatin structure and gene expression, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, ultimately culminating in programmed cell death.[2]

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow

A typical workflow for assessing apoptosis after this compound treatment involves several key stages, from cell culture and treatment to data acquisition and analysis using various assays.

Caption: Experimental workflow for assessing this compound-induced apoptosis.

Detailed Experimental Protocols

Cell Culture and this compound Treatment

This protocol outlines the basic steps for culturing cells and treating them with this compound.

Materials:

-

HCT116 cells (or other cancer cell line of interest)

-

Appropriate cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound compound

-

Vehicle control (e.g., DMSO)

-

6-well plates or other appropriate culture vessels

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Seed the cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.[1]

-

Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

The next day, treat the cells with the desired concentrations of this compound or a vehicle control for the specified duration (e.g., 24 hours).[1]

Annexin V-FITC/Propidium Iodide (PI) Staining

This assay quantifies the percentage of cells undergoing apoptosis.[2]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometry tubes

-

Centrifuge

Procedure:

-

After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic method to maintain membrane integrity.[5]

-

Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.[5]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[5]

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[5]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]

-

Gently mix and incubate for 15-20 minutes at room temperature in the dark.[6][7]

-

Add 400 µL of 1X Binding Buffer to each tube.[6]

-

Analyze the samples by flow cytometry within one hour.[6]

Data Presentation:

| Treatment Group | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |

| Vehicle Control | |||

| This compound (Low Conc.) | |||

| This compound (High Conc.) | |||

| Positive Control |

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases, which are key mediators of apoptosis.

Materials:

-

Caspase-3/7 Activity Assay Kit (fluorometric or colorimetric)

-

Cell lysis buffer

-

96-well plate (white or clear, depending on the assay type)

-

Microplate reader

Procedure:

-

After this compound treatment, harvest the cells and wash them with cold PBS.

-

Lyse the cells using the provided cell lysis buffer and incubate on ice for 10 minutes.[8]

-

Centrifuge the lysate to pellet the cell debris and collect the supernatant.[9]

-

Determine the protein concentration of the cell lysate.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add the caspase-3/7 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.[8]

-

Incubate the plate at 37°C for 1-2 hours.[8]

-

Measure the absorbance (400-405 nm for colorimetric) or fluorescence (Ex/Em = 380/420-460 nm for fluorometric) using a microplate reader.[8]

Data Presentation:

| Treatment Group | Caspase-3/7 Activity (Fold Change vs. Control) |

| Vehicle Control | 1.0 |

| This compound (Low Conc.) | |

| This compound (High Conc.) | |

| Positive Control |

TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[10]

Materials:

-

TUNEL Assay Kit

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

After treatment, harvest and wash the cells.

-

Fix the cells with a fixation buffer for 15 minutes at room temperature.[11]

-

Permeabilize the cells with a permeabilization buffer for 5-15 minutes on ice.[10]

-

Wash the cells with PBS.

-

Incubate the cells with the TdT reaction mix (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.[10]

-

Stop the reaction and wash the cells.

-

If necessary, perform a detection step (e.g., with a fluorescently labeled antibody).[10]

-

Counterstain the nuclei with DAPI.

-

Analyze the samples by fluorescence microscopy or flow cytometry.

Data Presentation:

| Treatment Group | Percentage of TUNEL-Positive Cells (%) |

| Vehicle Control | |

| This compound (Low Conc.) | |

| This compound (High Conc.) | |

| Positive Control |

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay reagents (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

After treatment, lyse the cells in RIPA buffer on ice.[9]

-

Quantify the protein concentration of the lysates.

-

Denature the protein samples by heating them in Laemmli sample buffer.[9]

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[9]

-

Incubate the membrane with primary antibodies overnight at 4°C.[9]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Visualize the protein bands using an ECL substrate and an imaging system.[1]

Data Presentation:

| Protein | Vehicle Control (Relative Expression) | This compound (Low Conc.) (Relative Expression) | This compound (High Conc.) (Relative Expression) |

| Bcl-2 | 1.0 | ||

| Bax | 1.0 | ||

| Cleaved Caspase-3 | 1.0 | ||

| Cleaved PARP | 1.0 | ||

| β-actin | 1.0 | 1.0 | 1.0 |

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bosterbio.com [bosterbio.com]

- 6. phnxflow.com [phnxflow.com]

- 7. Annexin V Staining Protocol [bdbiosciences.com]

- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. benchchem.com [benchchem.com]

- 10. clyte.tech [clyte.tech]

- 11. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

Application Note: Preparation and Handling of JPS016 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

JPS016 is a potent, cell-permeable Proteolysis Targeting Chimera (PROTAC) designed for targeted protein degradation.[1][2][3] It functions as a heterobifunctional molecule that specifically induces the degradation of Class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3.[4][5] this compound is composed of a benzamide-based ligand that binds to Class I HDACs, connected via a linker to a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6][7] This induced proximity leads to the ubiquitination and subsequent degradation of the target HDACs by the proteasome.[4][5] Studies have shown that this compound-induced degradation of HDAC1/2 is critical for promoting apoptosis and cell cycle arrest in cancer cells, making it a valuable tool for research in epigenetics and oncology.[1][8][9]

Proper preparation and storage of this compound stock solutions are crucial for ensuring its stability and activity in experimental settings. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating concentrated stock solutions due to the compound's high solubility. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Compound Data and Properties

Quantitative data for this compound has been compiled from various sources to provide a clear overview of its chemical and biological properties. It is often supplied as a trifluoroacetate (TFA) salt, which may affect its molecular weight.[5] Researchers should always refer to the batch-specific molecular weight provided on the product vial and Certificate of Analysis.

Table 1: Chemical Properties of this compound and this compound TFA

| Property | This compound | This compound TFA | Source(s) |

|---|---|---|---|

| CAS Number | 2669785-77-5 | N/A | [3][7] |

| Molecular Formula | C₄₈H₆₃N₇O₈S | C₅₀H₆₄F₃N₇O₁₀S | [10] |

| Molecular Weight | 898.13 g/mol | 1012.14 g/mol | [3][7][10] |

| Appearance | Solid | Off-white to light yellow solid | [10] |

| Purity | ≥97% | N/A | [7] |

| Solubility in DMSO | Soluble to 10 mM | 100 mg/mL (~98.80 mM) |[10][11] |

Table 2: Biological Activity of this compound in HCT116 Cells

| Parameter | Target | Value | Source(s) |

|---|---|---|---|

| DC₅₀ (Degradation) | HDAC1 | 550 nM | [4][7] |

| HDAC3 | 530 nM | [4][7] | |

| Dₘₐₓ (Degradation) | HDAC1 | 77% | [4][7] |

| HDAC2 | 45% | [4][7] | |

| HDAC3 | 66% | [4][7] | |

| IC₅₀ (Inhibition) | HDAC1 | 570 nM | [7][12] |

| HDAC2 | 820 nM | [7][12] | |

| HDAC3 | 380 nM | [7][12] |

| EC₅₀ (Cell Viability) | HCT116 Cells (48h) | 5.2 ± 0.6 µM |[13] |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation percentage. IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution. The batch-specific molecular weight (MW) found on the vial's Certificate of Analysis should be used for precise calculations.[7]

Materials and Equipment:

-

This compound powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), sterile

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Sterile, nuclease-free pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

-

Preparation: Before opening the vial, centrifuge it briefly to ensure all the powder is collected at the bottom.[14]

-

Weighing: Accurately weigh the desired amount of this compound powder. For small quantities (≤10 mg), it is often best to dissolve the entire contents of the vial to avoid weighing errors.[14]

-

Calculation of DMSO Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration.

-

Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

-

Example (for 1 mg of this compound with MW = 898.13 g/mol ):

-

Volume (L) = 0.001 g / (898.13 g/mol x 0.010 mol/L) = 0.0001113 L

-

Volume (µL) = 111.3 µL

-

-

-

Dissolution:

-

Carefully add the calculated volume of sterile DMSO to the vial containing the this compound powder.[15]

-

Cap the vial tightly and vortex thoroughly for several minutes.[16]

-

If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[16] Some suppliers note that ultrasonic treatment may be necessary.[10][11] Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquoting and Storage:

-

Storage:

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous cell culture medium.

Procedure:

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilution: Perform serial dilutions of the stock solution in fresh cell culture medium to achieve the desired final concentration for your experiment.

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%, with 0.1% being preferable for sensitive cell lines.[14][17]

-

Control Group: Always include a vehicle control group in your experiments, treating cells with the same final concentration of DMSO as the experimental groups.

-

Precipitation: If precipitation occurs when diluting the stock solution into the aqueous medium, try making intermediate dilutions in DMSO before the final dilution in the medium.

Visualizations

Caption: Workflow for preparing this compound stock solution.

Caption: this compound-mediated degradation of Class I HDACs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Comprehensive Transcriptomic Analysis of Novel Class I HDAC Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|CAS 2669785-77-5|DC Chemicals [dcchemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound Supplier | CAS 2669785-77-5 | Tocris Bioscience [tocris.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. captivatebio.com [captivatebio.com]

- 15. lifetein.com [lifetein.com]

- 16. selleckchem.com [selleckchem.com]

- 17. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols: Quantifying DC50 and Dmax Values for JPS016

For Researchers, Scientists, and Drug Development Professionals

Abstract

JPS016 is a potent, benzamide-based Proteolysis Targeting Chimera (PROTAC) that selectively targets Class I histone deacetylases (HDACs) for degradation.[1][2][3] This document provides detailed methodologies for quantifying the degradation capacity of this compound by determining its half-maximal degradation concentration (DC50) and maximum degradation (Dmax) values. The protocols outlined herein describe the use of quantitative Western Blotting to measure the degradation of specific HDAC isoforms (HDAC1, HDAC2, and HDAC3) in the HCT116 human colon cancer cell line following treatment with this compound.[1][4] Additionally, a protocol for a cell viability assay is included to assess the downstream functional effects of HDAC degradation.

Introduction

PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of target proteins rather than simply inhibiting their activity.[5] this compound operates by simultaneously binding to a target Class I HDAC and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This proximity facilitates the ubiquitination of the HDAC protein, marking it for degradation by the 26S proteasome.[1][5] The degradation of HDACs by this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, making it a valuable tool for research and potential therapeutic development.[1][4]

Accurate determination of DC50 and Dmax values is critical for characterizing the potency and efficacy of PROTACs like this compound. The DC50 represents the concentration of the compound required to achieve 50% degradation of the target protein, while the Dmax indicates the maximum percentage of protein degradation achievable.[6] These parameters are essential for comparing the activity of different degraders and for understanding their structure-activity relationships.

This compound Signaling Pathway

This compound facilitates the degradation of Class I HDACs through the ubiquitin-proteasome system. The process begins with the formation of a ternary complex between the this compound molecule, the target HDAC protein, and the VHL E3 ubiquitin ligase. This proximity allows for the transfer of ubiquitin molecules to the HDAC protein. The polyubiquitinated HDAC is then recognized and degraded by the 26S proteasome.

Caption: Mechanism of this compound-induced HDAC degradation.

Quantitative Data Summary

The following tables summarize the in vitro degradation and inhibitory activities of this compound in HCT116 cells.